3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with phenyl and methylphenyl groups, and a sulfanyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines are known to target several biological entities. The most frequently mentioned targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
Pyrido[2,3-d]pyrimidines inhibit their targets with high affinity. For example, a pyridopyrimidine drug inhibits DHFR, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
By inhibiting DHFR, pyridopyrimidines affect the synthesis of RNA and DNA, leading to cell death .
Result of Action
The inhibition of DHFR by pyridopyrimidines leads to a reduction in the synthesis of RNA and DNA, which can result in the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines or amides. For instance, heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate can yield thieno[2,3-d]pyrimidin-4-ones .
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Introduction of Phenyl and Methylphenyl Groups: : These groups can be introduced through substitution reactions. For example, the phenyl group can be added via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
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Addition of the Sulfanyl Group: : The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol (e.g., thiophenol) reacts with a suitable leaving group on the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfanyl group in 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced under specific conditions, such as using lithium aluminum hydride, to modify the functional groups attached to the thieno[2,3-d]pyrimidine core.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno[2,3-d]pyrimidine core. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic substitutions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Reduced Derivatives: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its structural similarity to biologically active molecules. It can be used as a scaffold for the development of new drugs, particularly in the fields of oncology and infectious diseases. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: Compounds with similar core structures but different substituents.
Phenyl-substituted Thienopyrimidines: Compounds with phenyl groups attached to different positions on the thienopyrimidine core.
Sulfanyl-substituted Heterocycles: Compounds with sulfanyl groups attached to various heterocyclic cores.
Uniqueness
3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both phenyl and methylphenyl groups, along with the sulfanyl group, provides a unique set of reactivity and potential biological activity not found in other similar compounds.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-7-5-6-10-15(12)21-18(22)16-14(13-8-3-2-4-9-13)11-24-17(16)20-19(21)23/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUDTZGTFXJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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